molecular formula C20H22O4 B1670544 Dieugenol CAS No. 4433-08-3

Dieugenol

Cat. No. B1670544
CAS RN: 4433-08-3
M. Wt: 326.4 g/mol
InChI Key: KETPSFSOGFKJJY-UHFFFAOYSA-N
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Description

Dieugenol is a neolignan that has been found in N. leucantha and has antioxidative and antiprotozoal activities . It has a molecular formula of C20H22O4 . It inhibits the formation of thiobarbituric acid reactive substances (TBARS) and scavenges superoxide anions, but not hydroxyl radicals, in cell-free assays .


Synthesis Analysis

Dieugenol can be synthesized from the dimerization of eugenol with hexacyanoferrate (III), or by electrochemical and enzyme-catalysis means . It has also been used as a starting material for total synthesis of several natural products .


Molecular Structure Analysis

Dieugenol has a molecular formula of C20H22O4, an average mass of 326.386 Da, and a monoisotopic mass of 326.151794 Da . It has three active sites: hydroxyl, allylic, and aromatic groups .


Chemical Reactions Analysis

Eugenol, from which Dieugenol is derived, has been shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .


Physical And Chemical Properties Analysis

Dieugenol has a density of 1.1±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C . It has 4 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptor γ

Dieugenol has been identified as a novel ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in metabolic processes. In a study, dieugenol showed partial PPARγ agonism and effectively induced differentiation in preadipocytes, suggesting its potential as a pharmaceutical lead or dietary supplement in the context of metabolic syndromes like type 2 diabetes (Fakhrudin et al., 2010).

Antioxidant Activity

Dieugenol exhibits significant antioxidant activity. A study comparing eugenol and its derivatives, including dieugenol, found that dieugenol has a higher antioxidant activity than eugenol. This suggests its potential application in preventing oxidative stress-related diseases (Ogata et al., 2000).

Catalytic Activity for Dimerization

Dieugenol, as a derivative of eugenol, has been observed to show better antioxidant potency than its parent compound, eugenol. A study explored the use of TiO2-ZrO2 mixed oxides for the dimerization of eugenol to produce dieugenol, emphasizing its potential in enhancing the antioxidant properties of eugenol (Tursiloadi et al., 2017).

Polymerization of Bio-Based Compounds

Dieugenol has been used in polymer chemistry. A study on the ADMET polymerization of bio-based biphenyl compounds, including dieugenol, highlighted its utility in creating polymers with good thermal stability. This indicates its applicability in the development of sustainable materials (Llevot et al., 2015).

Safety And Hazards

Dieugenol is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Based on the critical analysis of the literature, Dieugenol exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of Dieugenol . Therefore, Dieugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .

properties

IUPAC Name

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPSFSOGFKJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196137
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodieugenol

CAS RN

4433-08-3
Record name Dehydrodieugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4433-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dieugenol
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Citations

For This Compound
123
Citations
M Ogata, M Hoshi, S Urano, T Endo - Chemical and Pharmaceutical …, 2000 - jstage.jst.go.jp
… activity, we synthesized some related compounds; dieugenol, which is an oxidized compound of eugenolf” … Antioxidant potency decreased in the order: dieugenol>tetrahydrodieugenol>…
Number of citations: 331 www.jstage.jst.go.jp
D Zhang, S Jin, J Wan, J Wang, Y Li, P Jin… - Materials Today …, 2021 - Elsevier
A renewable eugenol-based biphenyl bifunctional epoxy monomer (DEUEP) is synthesized via a facile method. Eugenol is coupled into 5,5′-dieugenol and then glycidized to yield …
Number of citations: 7 www.sciencedirect.com
N Fakhrudin, A Ladurner, AG Atanasov, EH Heiss… - Molecular …, 2010 - ASPET
… In addition to our findings shown here, the compounds dieugenol (1) and tetrahydrodieugenol (2) have been reported previously to act as antioxidants (Ogata et al., 2000), …
Number of citations: 83 molpharm.aspetjournals.org
S Tursiloadi, A Kristiani, SN Jenie… - AIP Conference …, 2017 - pubs.aip.org
… The derivative compound of eugenol, dieugenol, show antioxidant potency better than … resulted a low yield of dimer eugenol, dieugenol, about 2-9 % and the purity is more than 50%. …
Number of citations: 5 pubs.aip.org
Y Li, F Luo, C Cheng - IOP Conference Series: Materials Science …, 2018 - iopscience.iop.org
… dieugenol is synthesized by using potassium ferricyanide as the weak oxidant[8] (Scheme 1). With dieugenol … From the reaction equation, theoretical ratio of dieugenol and 2-…
Number of citations: 4 iopscience.iop.org
A Llevot, E Grau, S Carlotti, S Grelier, H Cramail - Polymer Chemistry, 2015 - pubs.rsc.org
… The polymers based on dieugenol and the bis-unsaturated diester exhibit good thermal stability and Tg at 17 and 54 C, respectively. Polymerization of the divinyl compound obtained by …
Number of citations: 56 pubs.rsc.org
A Abdou, A Elmakssoudi, A El Amrani… - Medicinal Chemistry …, 2021 - Springer
… The polymer was prepared by a reaction between the dihydroxyethyl dieugenol (183) (Fig. 29) and 1,6-hexadiisocyanate HDI catalyzed by dibutyl tin dilaurate DBTDL. The dieugenol (…
Number of citations: 39 link.springer.com
C Bouhlel, GA Dolhem, X Fernandez… - Journal of agricultural …, 2012 - ACS Publications
… Extraction of the aqueous filtrate by Et 2 O allowed the final recovery of the dieugenol … dieugenol could not be analyzed by GC/MS, its diacetylated derivative was prepared. Dieugenol (…
Number of citations: 23 pubs.acs.org
MHM Habib, PJ Deuss, N Lončar… - Advanced Synthesis …, 2017 - Wiley Online Library
… This revealed the absence of peaks corresponding to those of the tetramer and dieugenol seen when using eugenol as the starting substrate. Only peaks corresponding to retention …
Number of citations: 24 onlinelibrary.wiley.com
K Nehrenheim, I Meyer, H Brenden… - Experimental …, 2013 - Wiley Online Library
… in comparison with other neolignans such as dieugenol and magnolol 16 to displace a PPARγ … The neolignans DDE, magnolol and dieugenol showed an IC 50DDE of 5.890 μm ± 0.003 …
Number of citations: 8 onlinelibrary.wiley.com

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